molecular formula C19H19FN2O3 B2372091 2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide CAS No. 905677-57-8

2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide

Cat. No. B2372091
M. Wt: 342.37
InChI Key: DCVRYCUMNZSXJC-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide, also known as FPOP, is a chemical compound that has gained significant attention in scientific research. It is a potent protein modification reagent that has been used in various biochemical and biophysical studies. FPOP is a highly reactive molecule that can covalently modify solvent-exposed amino acid residues in proteins.

Scientific Research Applications

Fluoroionophores Development A study by Hong et al. (2012) focused on the development of fluoroionophores from diamine-salicylaldehyde (DS) derivatives. These compounds, including analogs of 2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide, showed specific metal recognition properties, particularly for zinc and cadmium ions. This research contributes to the development of sensors and staining methods for cellular metal detection in both organic and semi-aqueous solutions (Hong et al., 2012).

Kinase Inhibitors Study Another study by Caballero et al. (2011) involved the docking and quantitative structure–activity relationship (QSAR) studies of fluoro-aniline derivatives, which are structurally similar to 2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide. These compounds were evaluated as c-Met kinase inhibitors, a target in cancer treatment. The study provided insights into molecular features contributing to high inhibitory activity and predictive models for biological activities, offering a path toward designing effective cancer therapeutics (Caballero et al., 2011).

Antiproliferative Activity in Cancer Research Alqahtani et al. (2020) synthesized new pyridine-linked thiazole derivatives, related to 2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide, and studied their antiproliferative activities. These compounds showed promising activity against various cancer cell lines, suggesting potential applications in cancer therapy (Alqahtani & Bayazeed, 2020).

Supramolecular Architectures and Chemical Properties Khalid et al. (2021) investigated novel pyridine-based hydrazone derivatives, structurally related to the compound . They studied their structures using spectral analysis and X-ray crystallography, providing insights into their chemical properties, including non-covalent interactions and molecular orbitals. Such studies are crucial for understanding the compound's potential applications in materials science and molecular engineering (Khalid et al., 2021).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13-6-8-15(9-7-13)22-11-14(10-19(22)24)21-18(23)12-25-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVRYCUMNZSXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide

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